molecular formula C10H8FN3O3 B6147257 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097032-92-2

1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6147257
CAS No.: 1097032-92-2
M. Wt: 237.2
InChI Key:
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Description

1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a triazole ring and a fluorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorinated methoxyphenyl precursor. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl group.

  • Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific structural features, including the fluorinated methoxyphenyl group and the triazole ring. Similar compounds include:

  • 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorine atom.

  • 1-(3-Fluoro-4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxy group.

  • 1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid: Different position of the carboxylic acid group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O3/c1-17-9-3-2-6(4-7(9)11)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAPKRPORGVNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097032-92-2
Record name 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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